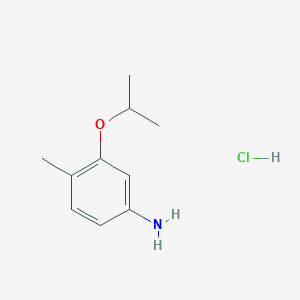

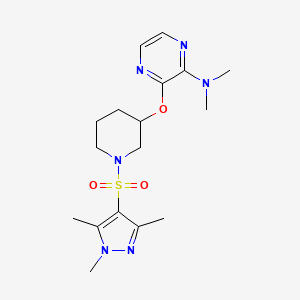

![molecular formula C6H4BrN3 B3003193 3-Bromoimidazo[1,5-a]pyrimidine CAS No. 1823964-72-2](/img/structure/B3003193.png)

3-Bromoimidazo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromoimidazo[1,5-a]pyrimidine is a brominated heterocyclic compound that is part of the imidazo[1,5-a]pyrimidine family . This family of compounds is known for its diverse biological activities and potential use in medicinal chemistry.

Synthesis Analysis

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free . Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .

Molecular Structure Analysis

The molecular structure of 3-Bromoimidazo[1,5-a]pyrimidine can be characterized using various spectroscopic techniques . The InChI Code for this compound is 1S/C6H4BrN3/c7-5-1-9-6-2-8-4-10(6)3-5/h1-4H .

Chemical Reactions Analysis

Imidazo[1,5-a]pyrimidine derivatives can undergo a variety of chemical reactions. For example, they can react with primary amines to yield substituted aminomethyl and imino derivatives, which are useful in medicinal chemistry due to their ability to adapt to the three-dimensional binding sites of biological targets .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromoimidazo[1,5-a]pyrimidine would be influenced by the presence of the bromine atom, which is a heavy and polarizable substituent. This could affect the compound’s melting point, solubility, and reactivity.

科学的研究の応用

Materials Science

Imidazo[1,5-a]pyridine derivatives, which include 3-Bromoimidazo[1,5-a]pyrimidine, have shown great potential in the field of materials science . Their unique chemical structure and versatility make them suitable for various applications in this field .

Optoelectronic Devices

These compounds have been used in the development of optoelectronic devices . Their luminescent properties make them ideal for use in devices that operate on the interaction of light with electric fields .

Sensors

3-Bromoimidazo[1,5-a]pyrimidine and its derivatives have been used in the creation of sensors . Their optical behaviors and biological properties make them suitable for sensing applications .

Anti-Cancer Drugs

There has been promising innovation in the use of these compounds in the pharmaceutical field, particularly as anti-cancer drugs . Their unique chemical structure allows them to interact with cancer cells in ways that can inhibit growth or trigger cell death .

Emitters for Confocal Microscopy and Imaging

These compounds have also been used as emitters for confocal microscopy and imaging . Their luminescent properties make them ideal for this application, allowing for detailed imaging of biological samples .

Synthesis of N-(pyridin-2-yl)amides

3-Bromoimidazo[1,5-a]pyrimidine has been used in the chemodivergent synthesis of N-(pyridin-2-yl)amides . This process involves the use of α-bromoketones and 2-aminopyridines under different reaction conditions .

Synthesis of 3-bromoimidazo[1,2-a]pyridines

In addition to the synthesis of N-(pyridin-2-yl)amides, 3-Bromoimidazo[1,5-a]pyrimidine has also been used in the synthesis of 3-bromoimidazo[1,2-a]pyridines . This process also involves the use of α-bromoketones and 2-aminopyridines, but under different reaction conditions .

Development of Other Skeletons

The versatile 3-bromoimidazopyridines synthesized from 3-Bromoimidazo[1,5-a]pyrimidine can be further transferred to other skeletons . This makes 3-Bromoimidazo[1,5-a]pyrimidine a valuable compound in the development of a wide range of other chemical structures .

Safety and Hazards

将来の方向性

The synthesis, reactions, and applications of pyrimidine derivatives continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications observed, especially in recent times . Therefore, it is expected that more research will be conducted on 3-Bromoimidazo[1,5-a]pyrimidine and similar compounds in the future.

作用機序

Target of Action

3-Bromoimidazo[1,5-a]pyrimidine is a derivative of imidazopyridine, which has been found to have a wide range of pharmacological activities .

Mode of Action

Studies on similar imidazopyridine derivatives suggest that they may induce cell cycle arrest at the g2/m phase, activate caspase-3, and inhibit the pi3k/akt/mtor signaling pathway . These actions can lead to the inhibition of cell proliferation and induction of apoptosis, which are key mechanisms in anticancer activity.

Biochemical Pathways

The inhibition of the pi3k/akt/mtor signaling pathway, as seen in similar compounds, can have significant downstream effects . This pathway is crucial for cell survival and proliferation, and its inhibition can lead to reduced tumor growth.

Result of Action

Based on the activities of similar compounds, it can be inferred that this compound may have potential anticancer effects . These effects could be due to the induction of cell cycle arrest, activation of apoptosis, and inhibition of key signaling pathways involved in cell survival and proliferation.

特性

IUPAC Name |

3-bromoimidazo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-5-1-9-6-2-8-4-10(6)3-5/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNKITFQPFNXSLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2N=CC(=CN2C=N1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1823964-72-2 |

Source

|

| Record name | 3-bromoimidazo[1,5-a]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

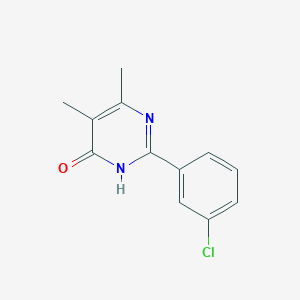

![3-(3,5-dimethylphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3003112.png)

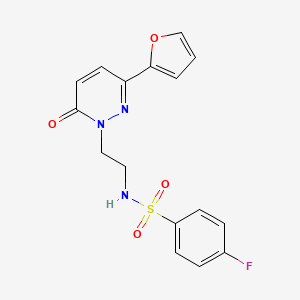

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B3003121.png)

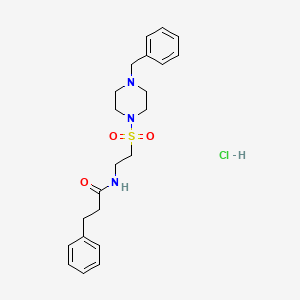

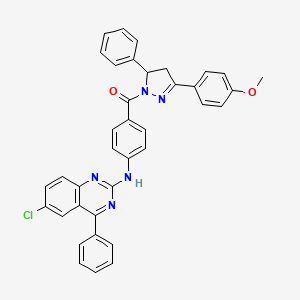

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B3003122.png)

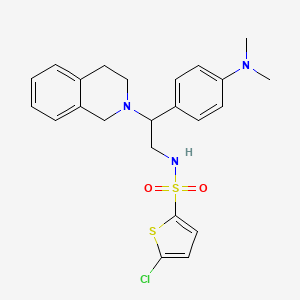

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetamide](/img/structure/B3003124.png)

![Ethyl 4-[(6-oxo-[1,3]dioxolo[4,5-g]chromen-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B3003126.png)

![6-(aminomethyl)-5,7-dimethyl-1H,2H-pyrazolo[1,5-a]pyrimidin-2-one dihydrochloride](/img/structure/B3003128.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide](/img/structure/B3003132.png)